Scientific Field: Organic Chemistry
Application Summary: 6-Chloro-2-methyl-3-nitropyridine can be used in the synthesis of nitropyridines.
Methods of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion.
Results or Outcomes: With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines.
Scientific Field: Medicinal Chemistry
Application Summary: 6-Chloro-2-methyl-3-nitropyridine can be used in the synthesis of protein kinase inhibitors.
Methods of Application: The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution.
Results or Outcomes: The inhibitory potency of the synthesized compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2).
Application Summary: 6-Chloro-2-methyl-3-nitropyridine has been used as a reactant for the synthesis of fluorine-containing pyridinealdoxime derivatives as treatment of organophosphorus nerve-agent poisoning.
Scientific Field: Biochemistry
Application Summary: 6-Chloro-2-methyl-3-nitropyridine is a biochemical reagent used in life science research.
Scientific Field: Life Sciences
6-Chloro-2-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol. It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring. This compound appears as a light yellow crystalline solid and has been identified by its CAS number 22280-60-0. Its structure allows for diverse chemical reactivity, making it an important intermediate in organic synthesis .
As with most nitrated aromatic compounds, CMNP is likely to be toxic and may pose various hazards. Specific data is lacking, but general safety precautions for handling nitroaromatics should be applied, including:
The synthesis of 6-Chloro-2-methyl-3-nitropyridine can be achieved through several methods. A prominent method involves heating a mixture of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorus oxychloride and phosphorus pentachloride at elevated temperatures (around 110°C). The reaction is stirred for a specific duration before being cooled and treated with ice water to precipitate the desired product . The yield from this reaction can be as high as 94%, indicating an efficient synthesis route.
6-Chloro-2-methyl-3-nitropyridine is primarily utilized as an intermediate in organic synthesis. Its derivatives are particularly significant in medicinal chemistry for developing pharmaceuticals, especially those aimed at counteracting nerve agent toxicity. Additionally, it serves as a building block for synthesizing other complex organic molecules in various industrial applications .
Interaction studies involving 6-Chloro-2-methyl-3-nitropyridine focus on its reactivity with other chemical species. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for selective reactions under different conditions. These interactions can lead to the formation of novel compounds with potentially enhanced biological or chemical properties .
Several compounds share structural similarities with 6-Chloro-2-methyl-3-nitropyridine, each exhibiting unique properties and applications:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-6-methyl-5-nitropyridine | C₆H₅ClN₂O₂ | Similar structure but different position of nitro group |
6-Chloro-3-nitro-2-picoline | C₆H₅ClN₂O₂ | Variation in position of chlorine and nitro groups |
2-Chloro-5-nitro-6-methylpyridine | C₆H₅ClN₂O₂ | Different arrangement of functional groups |
These compounds are noteworthy for their potential applications in pharmaceuticals and agrochemicals. The unique positioning of functional groups in each compound influences their reactivity and biological activity, making them suitable for various synthetic pathways and therapeutic targets .
The conventional synthesis of 6-Chloro-2-methyl-3-nitropyridine typically starts from the precursor 2-hydroxy-6-methyl-5-nitropyridine. This intermediate undergoes a deoxychlorination reaction using reagents such as phosphorus oxychloride and phosphorus pentachloride under elevated temperatures to yield the target compound. High temperature conditions are crucial to improve reaction efficiency and yield.
Step | Starting Material | Reagents | Conditions | Product |
---|---|---|---|---|
1 | 2-Hydroxy-6-methyl-5-nitropyridine | POCl3, PCl5 | High temperature | 6-Chloro-2-methyl-3-nitropyridine |
This method relies on the selective chlorination of the hydroxyl group while preserving the nitro and methyl substituents on the pyridine ring.
Recent advancements in continuous flow chemistry have enabled more efficient and scalable syntheses of pyridine derivatives, including nitrated and halogenated analogs. Continuous flow reactors facilitate better control over reaction parameters such as temperature, residence time, and reagent mixing, which can enhance selectivity and yield.
For example, continuous flow microwave-assisted cyclodehydration has been applied to pyridine synthesis, enabling rapid and regioselective formation of substituted pyridines. Although specific continuous flow methods for 6-Chloro-2-methyl-3-nitropyridine are not widely reported, analogous pyridine syntheses demonstrate the potential for adaptation to this compound.
Regioselectivity in chlorination and nitration on pyridine rings is critical due to the electron-deficient nature of the heterocycle. Sequential reactions starting with chlorination followed by nitration, or vice versa, have been explored to achieve substitution at precise ring positions.
The typical approach involves:
This sequence prevents over-substitution and minimizes side reactions, ensuring high regioselectivity and purity of 6-Chloro-2-methyl-3-nitropyridine.
Solvent choice significantly influences nitration reactions of heterocycles. Polar solvents such as sulfuric acid or mixed acid systems are traditionally used to generate the nitronium ion (NO2+), the active nitrating species.
In the synthesis of related compounds like 6-Chloro-3-hydroxy-2-nitropyridine, nitration is performed in concentrated sulfuric acid with potassium nitrate at low temperatures (0–20°C) for extended periods (e.g., 16 hours), yielding high purity products.
For 6-Chloro-2-methyl-3-nitropyridine, solvent systems that stabilize intermediates and control reaction rates are essential to avoid unwanted side reactions such as over-nitration or ring degradation.
Property | Data |
---|---|
Molecular Formula | C6H5ClN2O2 |
Molecular Weight | 172.57 g/mol |
Melting Point | 56 °C |
CAS Number | 22280-60-0 |
SMILES | Cc1nc(Cl)ccc1N+[O-] |
InChIKey | GHSRMSJVYMITDX-UHFFFAOYSA-N |
Chemical Structure of 6-Chloro-2-methyl-3-nitropyridine:
The structure shows the pyridine ring with a chlorine atom at position 6, a methyl group at position 2, and a nitro group at position 3.
Acute Toxic;Irritant